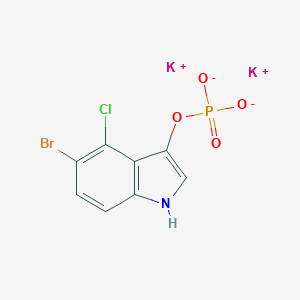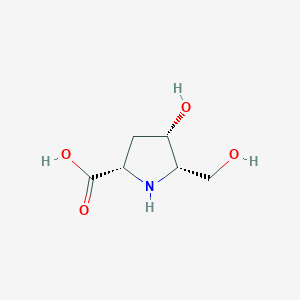
Methylamino-phenylalanyl-leucyl-hydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylamino-phenylalanyl-leucyl-hydroxamic acid typically involves the following steps:
Formation of the Phenylalanyl Derivative: The synthesis begins with the preparation of a phenylalanyl derivative. This involves the reaction of phenylalanine with appropriate reagents to introduce the desired functional groups.
Introduction of the Methylamino Group: The next step involves the introduction of a methylamino group. This can be achieved through the reaction of the phenylalanyl derivative with methylamine under controlled conditions.
Coupling with Leucine: The resulting intermediate is then coupled with leucine to form the desired compound. This step typically involves the use of coupling reagents such as carbodiimides to facilitate the formation of the peptide bond.
Formation of the Hydroxamic Acid Group: The final step involves the conversion of the carboxylic acid group to a hydroxamic acid group. This can be achieved through the reaction with hydroxylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methylamino-phenylalanyl-leucyl-hydroxamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid group, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenylalanine or leucine moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methylamino-phenylalanyl-leucyl-hydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
Methylamino-phenylalanyl-leucyl-hydroxamic acid exerts its effects primarily through the inhibition of matrix metalloproteinases, such as neutrophil collagenase and interstitial collagenase . These enzymes play a crucial role in the degradation of extracellular matrix components, and their inhibition can help prevent tissue damage and inflammation. The compound binds to the active site of these enzymes, blocking their activity and preventing the breakdown of collagen and other matrix proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanine Derivatives: Compounds such as phenylalanyl-leucyl-hydroxamic acid and phenylalanyl-glycyl-hydroxamic acid share structural similarities with methylamino-phenylalanyl-leucyl-hydroxamic acid.
Hydroxamic Acids: Other hydroxamic acids, such as benzohydroxamic acid and acetohydroxamic acid, also exhibit similar inhibitory effects on metalloproteinases.
Uniqueness
This compound is unique due to the presence of the methylamino group, which enhances its binding affinity and specificity for certain metalloproteinases. This structural feature distinguishes it from other phenylalanine derivatives and hydroxamic acids, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
108383-58-0 |
|---|---|
Molekularformel |
C18H27N3O4 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2R)-N'-hydroxy-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C18H27N3O4/c1-12(2)9-14(11-16(22)21-25)17(23)20-15(18(24)19-3)10-13-7-5-4-6-8-13/h4-8,12,14-15,25H,9-11H2,1-3H3,(H,19,24)(H,20,23)(H,21,22)/t14-,15+/m1/s1 |
InChI-Schlüssel |
MOPRTFSMCQNUCT-CABCVRRESA-N |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
Isomerische SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC |
Kanonische SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
Synonyme |
3-((benzyl)(methylaminocarbonyl)methylaminocarbonyl)N-hydroxy-5-methylhexanamide 3-BMMHMH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

